molecular formula C5H14ClNS B1661613 2-(Isopropylthio)ethanamine hydrochloride hydrate CAS No. 927-69-5

2-(Isopropylthio)ethanamine hydrochloride hydrate

Cat. No.: B1661613
CAS No.: 927-69-5
M. Wt: 155.69 g/mol
InChI Key: HYOKJISSQZYCIM-UHFFFAOYSA-N
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Description

2-(Isopropylthio)ethanamine hydrochloride hydrate is a versatile chemical compound used in various scientific research fields. It exhibits unique properties that make it valuable in pharmaceuticals, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropylthio)ethanamine hydrochloride hydrate typically involves the reaction of isopropyl mercaptan with ethyleneimine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which is subsequently hydrated to obtain the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through crystallization or distillation techniques to ensure high quality .

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylthio)ethanamine hydrochloride hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: It can be reduced to form the corresponding thiol.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Alkylated or acylated amines.

Scientific Research Applications

2-(Isopropylthio)ethanamine hydrochloride hydrate is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: In the study of enzyme mechanisms and protein interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Isopropylthio)ethanamine hydrochloride hydrate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical reactions. It can also modulate the activity of specific enzymes by binding to their active sites, thereby influencing metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylthio)ethanamine hydrochloride
  • 2-(Ethylthio)ethanamine hydrochloride
  • 2-(Propylthio)ethanamine hydrochloride

Uniqueness

2-(Isopropylthio)ethanamine hydrochloride hydrate is unique due to its specific isopropylthio group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where other similar compounds may not be as effective .

Properties

CAS No.

927-69-5

Molecular Formula

C5H14ClNS

Molecular Weight

155.69 g/mol

IUPAC Name

2-propan-2-ylsulfanylethanamine;hydrochloride

InChI

InChI=1S/C5H13NS.ClH/c1-5(2)7-4-3-6;/h5H,3-4,6H2,1-2H3;1H

InChI Key

HYOKJISSQZYCIM-UHFFFAOYSA-N

SMILES

CC(C)SCCN.O.Cl

Canonical SMILES

CC(C)SCCN.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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